molecular formula C10H13N5O B7594849 N,1-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)pyrrole-2-carboxamide

N,1-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)pyrrole-2-carboxamide

Cat. No. B7594849
M. Wt: 219.24 g/mol
InChI Key: RQJQYSOBPBLZFO-UHFFFAOYSA-N
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Description

N,1-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)pyrrole-2-carboxamide, also known as DTC or DTCM-P, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a pyrrole derivative that contains a triazole ring, which makes it a promising candidate for use in various fields such as medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of N,1-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)pyrrole-2-carboxamideM-P is not fully understood. However, studies have shown that it has the potential to inhibit the activity of certain enzymes and proteins that are involved in the progression of various diseases. N,1-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)pyrrole-2-carboxamideM-P has been shown to inhibit the activity of acetylcholinesterase, which is involved in the progression of Alzheimer's disease. It has also been shown to inhibit the activity of certain cancer cell lines, suggesting its potential as an anticancer agent.
Biochemical and Physiological Effects:
N,1-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)pyrrole-2-carboxamideM-P has been shown to have a range of biochemical and physiological effects. Studies have shown that it has the potential to inhibit the activity of certain enzymes and proteins that are involved in the progression of various diseases. It has been shown to have antioxidant properties, which could help protect against oxidative stress and inflammation. N,1-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)pyrrole-2-carboxamideM-P has also been shown to have neuroprotective effects, which could be beneficial for the treatment of neurodegenerative disorders such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N,1-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)pyrrole-2-carboxamideM-P has several advantages for use in laboratory experiments. Its unique chemical structure makes it a promising candidate for use in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been shown to have a range of biochemical and physiological effects, making it a versatile tool for studying various diseases. However, like all chemical compounds, N,1-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)pyrrole-2-carboxamideM-P has limitations. Its synthesis is complex and time-consuming, which could limit its use in large-scale experiments. Additionally, its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on N,1-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)pyrrole-2-carboxamideM-P. One potential area of study is its use as a drug candidate for the treatment of Alzheimer's disease and other neurodegenerative disorders. Further studies are needed to fully understand its mechanism of action and potential therapeutic effects. Another potential area of research is its use as an anticancer agent. Studies have shown that it has the potential to inhibit the activity of certain cancer cell lines, but more research is needed to determine its effectiveness in vivo. Additionally, N,1-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)pyrrole-2-carboxamideM-P could be explored for its potential use in other fields such as materials science and catalysis. Overall, there is still much to be learned about this promising compound, and its potential applications in scientific research are vast.

Synthesis Methods

The synthesis of N,1-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)pyrrole-2-carboxamideM-P involves a multistep process that includes the reaction of pyrrole-2-carboxylic acid with triazole and subsequent coupling with N,N-dimethylformamide dimethyl acetal. The final product is obtained after purification through column chromatography and recrystallization.

Scientific Research Applications

N,1-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)pyrrole-2-carboxamideM-P has been studied extensively for its potential applications in scientific research. Its unique chemical structure makes it a promising candidate for use in various fields such as medicinal chemistry, biochemistry, and pharmacology. N,1-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)pyrrole-2-carboxamideM-P has been explored for its potential use as a drug candidate for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders.

properties

IUPAC Name

N,1-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)pyrrole-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O/c1-14-5-3-4-8(14)10(16)15(2)6-9-11-7-12-13-9/h3-5,7H,6H2,1-2H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQJQYSOBPBLZFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(=O)N(C)CC2=NC=NN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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